molecular formula C24H19FO4 B5498379 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate

Cat. No.: B5498379
M. Wt: 390.4 g/mol
InChI Key: TXYWAJAUGJXJBH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate involves multiple steps. Typically, the synthetic route includes the formation of the ester linkage through a reaction between an acid and an alcohol. The reaction conditions often require the presence of a catalyst and a dehydrating agent to drive the reaction to completion . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl 2-methylbenzoate has unique structural features that may confer different chemical reactivity and biological activity. The presence of the methoxy group and the specific positioning of the fluorophenyl group contribute to its distinct properties .

Properties

IUPAC Name

[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO4/c1-16-7-3-5-9-19(16)24(27)29-23-15-18(28-2)12-13-20(23)22(26)14-11-17-8-4-6-10-21(17)25/h3-15H,1-2H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYWAJAUGJXJBH-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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